Phevalin

Staphylococcus aureus non-ribosomal peptide synthetase host-pathogen interaction

Phevalin, also known as aureusimine B, is a cyclic dipeptide belonging to the pyrazinone class of natural products. It is biosynthesized by a conserved non-ribosomal peptide synthetase (NRPS) in Staphylococcus aureus and is one of three aureusimines produced by this pathogen, along with tyrvalin and leuvalin.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B15567879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhevalin
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
InChIInChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)
InChIKeyCZUORGWXUVRUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phevalin (Aureusimine B) Procurement Guide: A Cyclic Dipeptide with Unique Biofilm-Associated Production and Host-Modulating Activities


Phevalin, also known as aureusimine B, is a cyclic dipeptide belonging to the pyrazinone class of natural products [1]. It is biosynthesized by a conserved non-ribosomal peptide synthetase (NRPS) in Staphylococcus aureus and is one of three aureusimines produced by this pathogen, along with tyrvalin and leuvalin [2]. Phevalin is characterized by its core pyrazin-2(1H)-one scaffold substituted with isopropyl and benzyl groups [3]. While initially identified as a calpain inhibitor, subsequent studies have refined its biological profile, revealing roles in modulating phagosomal escape, altering host keratinocyte gene expression, and serving as a potential biomarker for biofilm-associated infections [4][5]. Its production is markedly enhanced in biofilm growth states compared to planktonic cultures, a feature that distinguishes it from many other bacterial secondary metabolites [6].

Why Phevalin Cannot Be Replaced by Other Aureusimines or Generic Calpain Inhibitors


Despite belonging to the same aureusimine family, phevalin exhibits distinct functional profiles that preclude simple substitution with its structural analogs tyrvalin or leuvalin. AusA, the NRPS responsible for aureusimine biosynthesis, preferentially generates phevalin over tyrvalin in host-mimicking tissue culture medium (RPMI1640), indicating a biological prioritization that may reflect its specific role in infection [1]. Furthermore, while phevalin was originally classified as a calpain inhibitor, subsequent studies have demonstrated that its calpain-inhibitory activity is not responsible for its observed biological effects; indeed, in phagosomal escape assays, phevalin behaves oppositely to bona fide calpain inhibitors like calpeptin and calpain inhibitor I, underscoring a divergent mechanism of action [2]. Additionally, phevalin is uniquely associated with biofilm growth, showing significantly higher production in biofilm states compared to planktonic cultures, a property not equivalently documented for other aureusimines [3]. These distinctions—preferential biosynthesis, biofilm-specific production, and a calpain-independent mode of action—make phevalin irreplaceable by close analogs for applications requiring its specific host-modulating or biofilm-related activities.

Quantitative Differentiation of Phevalin: Direct Comparative Evidence vs. Closest Analogs


Phevalin Preferentially Biosynthesized Over Tyrvalin in Host-Mimicking Conditions

In RPMI1640 tissue culture medium, the AusA NRPS preferentially synthesizes phevalin over tyrvalin, despite similar availability of the precursor amino acids phenylalanine and tyrosine [1]. This preferential incorporation was quantified via targeted metabolomics, revealing that phevalin is the dominant aureusimine produced under these host-relevant conditions [1]. In contrast, cultivation in chemically defined medium resulted in comparable yields of both products, albeit with a slight preference for phevalin [1].

Staphylococcus aureus non-ribosomal peptide synthetase host-pathogen interaction

Phevalin Diverges from Canonical Calpain Inhibitors in Phagosomal Escape Modulation

In a phagosomal escape assay using S. aureus-infected host cells, addition of 10 μM phevalin resulted in a concentration-dependent increase in bacterial phagosomal escape rates compared to solvent control [1]. In stark contrast, treatment with the established calpain inhibitors calpain inhibitor I (Calp I) or calpeptin significantly reduced phagosomal escape rates under identical conditions [1]. This opposite effect demonstrates that phevalin does not act through calpain inhibition in this context and possesses a distinct mode of action [1].

intracellular survival phagosome escape calpain-independent mechanism

Phevalin Production Is Significantly Elevated in Biofilm vs. Planktonic S. aureus

Quantitative HPLC-MS analysis revealed that S. aureus biofilms produce significantly higher amounts of phevalin compared to planktonic cultures [1]. Normalized to cell density (OD600), phevalin levels were markedly elevated in biofilm samples (OD600 0.9), resuspended biofilm (OD600 1.4), and planktonic cultures (OD600 0.66), with a statistically significant difference (p<0.001) [1]. A compound likely corresponding to tyrvalin was also detected at higher levels in biofilms, but phevalin was the predominant species consistently observed [1].

biofilm chronic infection biomarker

Phevalin Modulates Host Keratinocyte Gene Expression in Synergy with S. aureus Conditioned Medium

Transcriptomic analysis of human keratinocytes (HKs) exposed to phevalin revealed a modest effect on gene expression when administered alone [1]. However, when phevalin was spiked into conditioned medium from S. aureus cultures, it amplified differences in keratinocyte gene expression compared to conditioned medium alone, leading to significant (p<0.05) differential regulation of multiple transcripts [1]. This synergistic effect suggests that phevalin acts as a modulator of host responses in the context of bacterial metabolites.

keratinocyte host response transcriptomics

Phevalin Inhibits Calpain with Moderate Potency (IC50 = 1.3 μM) but with Distinct Functional Consequences

In a casein hydrolysis assay, phevalin inhibits calpain with an IC50 value of 1.3 μM [1]. For reference, the well-characterized calpain inhibitor calpeptin exhibits an IC50 of 5 nM (0.005 μM) against human calpain I, making it approximately 260-fold more potent [2]. Despite this moderate inhibitory activity, functional studies (see Evidence Item 2) demonstrate that phevalin does not act through calpain inhibition in phagosomal escape, indicating that its calpain-inhibitory capacity does not translate to relevant biological outcomes in that context.

calpain protease inhibition enzyme assay

Phevalin Exhibits Moderate ICL Inhibition (IC50 = 27 μg/mL) Comparable to Other Diketopiperazines

Phevalin (cyclo(L-Phe-L-Val)) inhibits Candida albicans isocitrate lyase (ICL) with an IC50 of 27 μg/mL (approximately 88 μM) [1]. In a separate study, the diketopiperazine compound 2 showed weak ICL inhibition with an IC50 of 104.3 μM, while the previously reported ICL inhibitor 3-nitropropionate exhibited an IC50 of 15.95 μM [2]. These values place phevalin's ICL inhibitory activity in the moderate range among natural product inhibitors, with a potency roughly 6-fold lower than 3-nitropropionate but similar to other diketopiperazines.

isocitrate lyase glyoxylate cycle antifungal

Optimal Research and Industrial Applications for Phevalin Based on Quantified Differential Evidence


Biofilm-Associated Infection Biomarker Discovery and Diagnostic Development

Given the significantly elevated production of phevalin in S. aureus biofilms compared to planktonic cultures (p<0.001) [1], this compound serves as a specific and reliable biomarker for chronic biofilm infections. Researchers developing lateral flow assays, ELISA kits, or mass spectrometry-based diagnostics for staphylococcal biofilm infections should prioritize phevalin as a target analyte due to its biofilm-specific enrichment and absence in planktonic states.

Host-Pathogen Interaction Studies Focused on Keratinocyte Responses

Phevalin uniquely amplifies differential gene expression in human keratinocytes when combined with S. aureus conditioned medium, an effect not observed with phevalin alone or other aureusimines [1]. This property makes phevalin indispensable for studies investigating the molecular mechanisms by which biofilm-associated S. aureus modulates host skin cell responses, including pathways related to inflammation, barrier function, and chronic wound healing.

Intracellular Survival and Phagosomal Escape Research in S. aureus

Phevalin's ability to enhance phagosomal escape rates in S. aureus, opposite to the effect of calpain inhibitors like calpeptin and calpain inhibitor I, demonstrates its unique, calpain-independent mode of action in intracellular survival [2]. Researchers examining the mechanisms by which S. aureus evades host immune defenses and persists within epithelial cells and phagocytes should utilize phevalin as a key tool compound to dissect non-canonical virulence pathways.

NRPS Biosynthetic Studies Under Host-Mimicking Conditions

The preferential synthesis of phevalin over tyrvalin by the AusA NRPS in RPMI1640 tissue culture medium provides a valuable model system for studying substrate selectivity and metabolic regulation in non-ribosomal peptide biosynthesis [3]. Phevalin is the appropriate product standard for metabolomics and flux analysis experiments conducted in host-relevant growth environments, where it is the dominant aureusimine produced.

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